molecular formula C13H16O4 B14836647 4-Cyclopropoxy-3-isopropoxybenzoic acid

4-Cyclopropoxy-3-isopropoxybenzoic acid

Cat. No.: B14836647
M. Wt: 236.26 g/mol
InChI Key: BETZGBBJYDIYIX-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-isopropoxybenzoic acid is a substituted benzoic acid derivative featuring a cyclopropoxy group at the para position (C4) and an isopropoxy group at the meta position (C3). This compound’s structure combines sterically demanding alkoxy substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-cyclopropyloxy-3-propan-2-yloxybenzoic acid

InChI

InChI=1S/C13H16O4/c1-8(2)16-12-7-9(13(14)15)3-6-11(12)17-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,14,15)

InChI Key

BETZGBBJYDIYIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild conditions .

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Cyclopropoxy Group Introduction: The cyclopropoxy group can be introduced using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Isopropoxy Group Introduction: The isopropoxy group can be introduced using isopropyl bromide under similar conditions.

    Final Product Formation: The final product, 4-Cyclopropoxy-3-isopropoxybenzoic acid, is obtained after purification steps such as recrystallization.

Industrial Production Methods

Industrial production of 4-Cyclopropoxy-3-isopropoxybenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of cyclopropoxybenzoic acid derivatives.

    Reduction: Formation of cyclopropoxybenzoic alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of 4-Cyclopropoxy-3-isopropoxybenzoic acid.

Scientific Research Applications

4-Cyclopropoxy-3-isopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents on the benzoic acid backbone critically determine reactivity and functionality. Below is a comparative analysis:

Compound Name Substituents (Position) Key Functional Groups CAS Number Primary Uses (Based on Evidence)
4-Hydroxybenzoic acid -OH (C4) Hydroxyl, Carboxylic acid 99-96-7 R&D, reference standards
Caffeic acid -OH (C3, C4), propenoic acid chain Dihydroxyphenyl, Carboxylic acid N/A Pharmacological research, food/cosmetic applications
4-Cyclopropoxy-3-isopropoxybenzoic acid (Hypothetical) -O-cyclopropyl (C4), -O-isopropyl (C3) Alkoxy, Carboxylic acid N/A Potential use in drug development (inferred)

Key Observations :

  • 4-Hydroxybenzoic acid () lacks alkoxy groups, making it more polar and acidic due to the hydroxyl group. Its primary use is restricted to research, as noted in its safety data sheet .
  • Caffeic acid () features a conjugated propenoic acid chain and dihydroxyphenyl groups, enabling antioxidant properties and broad applications in supplements, cosmetics, and synthetic chemistry .
  • However, steric hindrance may reduce metabolic stability compared to hydroxylated analogs.

Physicochemical Properties

While direct data for 4-cyclopropoxy-3-isopropoxybenzoic acid are unavailable, trends can be inferred:

  • Solubility : The hydroxyl group in 4-hydroxybenzoic acid increases water solubility (logP ~1.3) compared to alkoxy-substituted derivatives. Alkoxy groups (e.g., cyclopropoxy, isopropoxy) would lower solubility (higher logP), favoring organic solvents.
  • Acidity : The carboxylic acid group (pKa ~4.2) dominates acidity in all compounds. However, electron-donating alkoxy groups in 4-cyclopropoxy-3-isopropoxybenzoic acid may slightly reduce acidity compared to hydroxylated analogs like 4-hydroxybenzoic acid.

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